2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid
Overview
Description
“2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid” is a chemical compound with the empirical formula C8H6N2O2 . It is a member of the imidazopyridine class, which are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods have been developed to construct the imidazo[1,2-a]pyridine core, aiming to improve the ecological impact of the classical schemes .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOC(=O)c1ccn2ccnc2c1
. This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure. Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions for direct functionalization. These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the presence of other reactants.Mechanism of Action
While the specific mechanism of action for “2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid” is not mentioned in the search results, imidazo[1,2-a]pyridine analogues have been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The exact mechanism would depend on the specific biological target of the compound.
Safety and Hazards
While specific safety and hazard information for “2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid” was not found, it’s important to handle all chemical compounds with care and appropriate safety measures. For example, a similar compound, imidazo[1,2-a]pyridine-7-carboxylic acid, is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Future Directions
The future directions for “2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid” and similar compounds could involve further exploration of their medicinal chemistry applications, particularly given their potential activity against drug-resistant forms of tuberculosis . Additionally, the development of more environmentally friendly synthetic strategies for these compounds is an important area of ongoing research .
Properties
IUPAC Name |
2-thiophen-2-ylimidazo[1,2-a]pyridine-7-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c15-12(16)8-3-4-14-7-9(13-11(14)6-8)10-2-1-5-17-10/h1-7H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADSFCKWGFNWIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN3C=CC(=CC3=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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